molecular formula C17H19F3N2O2S3 B2941632 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428357-85-0

4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No. B2941632
CAS RN: 1428357-85-0
M. Wt: 436.53
InChI Key: NXHOKHFUAWPXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole is a useful research compound. Its molecular formula is C17H19F3N2O2S3 and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Cancer Activity

Research has shown that certain derivatives of thiazole, which may be structurally related to the compound , exhibit significant anti-cancer activity. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety have demonstrated potent in-vitro anticancer activity against human breast cancer cell lines. Compounds with specific structural features have shown better activity than doxorubicin, a reference drug, highlighting their potential as therapeutic agents in cancer treatment (Al-Said et al., 2011).

Antimicrobial and Antibacterial Activity

Several studies have focused on synthesizing and evaluating the antimicrobial and antibacterial efficacy of thiazole derivatives. For example, derivatives have been synthesized with the goal of fighting against various bacterial strains, showing moderate to high activity in some cases. Such compounds could serve as leads for developing new antimicrobial agents (Khalid et al., 2016). Additionally, some compounds have displayed promising antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

The synthesis of certain derivatives aimed at exploring their biological activities has also involved enzyme inhibition studies. For instance, compounds have been designed to inhibit butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. Such research efforts are directed towards finding therapeutic agents for conditions like Alzheimer's disease by identifying compounds with significant enzyme inhibition capability and favorable binding affinities (Khalid et al., 2016).

properties

IUPAC Name

4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2S3/c1-12-10-25-16(21-12)26-11-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14(9-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHOKHFUAWPXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.